3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Catalog No.
S6872768
CAS No.
1251606-42-4
M.F
C17H16FN5O3S
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-meth...

CAS Number

1251606-42-4

Product Name

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

IUPAC Name

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Molecular Formula

C17H16FN5O3S

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C17H16FN5O3S/c1-21-15(24)13-12(19-17(21)26)14(27-20-13)16(25)23-8-6-22(7-9-23)11-4-2-10(18)3-5-11/h2-5H,6-9H2,1H3,(H,19,26)

InChI Key

PUXTWVNMESGNFC-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Canonical SMILES

CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

The exact mass of the compound 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is 389.09578873 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex organic compound characterized by a thiazolo-pyrimidine core structure. The molecular formula for this compound is C17H16FN5O3SC_{17}H_{16}FN_{5}O_{3}S, and it has a molecular weight of approximately 373.40 g/mol. The compound features a piperazine moiety with a fluorophenyl substituent, which is significant for its biological activity and potential therapeutic applications .

The chemical reactivity of 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can be explored through various reactions typical of thiazole and pyrimidine derivatives. These may include:

  • Nucleophilic substitutions: The carbonyl group in the piperazine ring can undergo nucleophilic attack.
  • Cyclization reactions: The thiazole and pyrimidine rings can participate in cyclization under specific conditions.
  • Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions.

These reactions can lead to the formation of derivatives with altered biological properties or enhanced activity.

Research indicates that compounds similar to 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione exhibit various biological activities. These include:

  • Antitumor activity: Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Neuropharmacological effects: The piperazine component suggests possible interactions with neurotransmitter systems.
  • Antimicrobial properties: Certain thiazole derivatives are known for their effectiveness against bacterial and fungal strains.

The specific biological profile of this compound remains an area for further investigation.

The synthesis of 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves several steps:

  • Formation of the piperazine derivative: This can be achieved through the reaction of piperazine with a suitable carbonyl compound.
  • Synthesis of the thiazolo-pyrimidine core: This involves cyclization reactions that may require specific catalysts or reagents.
  • Final coupling reaction: The introduction of the fluorophenyl group occurs at this stage to yield the final product.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

The potential applications of 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione include:

  • Pharmaceutical development: As a candidate for drug formulation targeting cancer or neurological disorders.
  • Research tools: For studying biological pathways involving neurotransmitters or cellular proliferation.
  • Agricultural chemistry: Potential use as an antimicrobial agent in crop protection.

Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies may include:

  • Receptor binding assays: To determine its affinity for neurotransmitter receptors.
  • Enzyme inhibition studies: Assessing its ability to inhibit enzymes related to tumor growth or microbial resistance.

Such studies are crucial for elucidating the mechanism of action and therapeutic potential.

Several compounds share structural features with 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione. Notable examples include:

Compound NameMolecular FormulaKey Features
6-butyl-3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-4H-thiazolo[4,3-d]pyrimidineC20H22FN5O3SC_{20}H_{22}FN_{5}O_{3}SSimilar piperazine structure; different alkyl substitution
3-(3-fluorophenyl)-1-(pyridin-2-yl)pyrazolC15H14FNC_{15}H_{14}FNLacks thiazole; primarily pyrazol structure
N-(2-chlorophenyl)-2-(8-methylquinolin-2(1H)-one)acetamideC16H14ClNC_{16}H_{14}ClNDifferent core structure; includes quinoline

These compounds highlight the unique features of 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione while showcasing variations in biological activity based on structural differences.

XLogP3

1.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

389.09578873 g/mol

Monoisotopic Mass

389.09578873 g/mol

Heavy Atom Count

27

Dates

Last modified: 11-23-2023

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